4-Hydroxycoumarin(1-)

Enzyme inhibition Vitamin K antagonist Structure-activity relationship

Researchers requiring a validated vitamin K antagonist (VKA) scaffold for SAR campaigns often face potency cliffs when substituting warfarin. 4-Hydroxycoumarin resolves this as the optimal starting point: its intermediate VKOR potency (IC₅₀ 76 µM, Ki 40 µM) permits bidirectional activity modulation, and the reactive C-3 position enables regioselective derivatization inaccessible with 3-substituted analogues. • 6.8-fold lower IC₅₀ than warfarin (515 µM); 5.5-fold lower Ki (40 vs 220 µM). • C-4 OH is non-negotiable for target engagement-coumarin and 7-hydroxy-4-methylcoumarin are inactive (IC₅₀ > 1 mM). • Derivatives achieve 5,000-fold lower hepatotoxicity (EC₅₀ shift from 10⁻⁷ to 5.0×10⁻⁴ M) and DPPH• scavenging IC₅₀ of 0.05 mmol/L, surpassing ascorbic acid. Supplied as ≥98% pure crystalline solid with full documentation for immediate dispatch.

Molecular Formula C9H5O3-
Molecular Weight 161.13 g/mol
Cat. No. B1255156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycoumarin(1-)
Molecular FormulaC9H5O3-
Molecular Weight161.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)[O-]
InChIInChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H/p-1
InChIKeyVXIXUWQIVKSKSA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycoumarin Overview


4-Hydroxycoumarin (CAS 1076-38-6, C₉H₆O₃) is the parent scaffold of the vitamin K antagonist (VKA) class of anticoagulants, distinguished by a phenolic hydroxyl group at the C-4 position of the coumarin skeleton [1]. This 4-OH moiety is essential for maximal biological activity, as it enables keto-enol tautomerization and serves as the critical pharmacophore for binding to vitamin K epoxide reductase (VKOR) and other oxidoreductase targets [2]. The compound functions both as a direct enzyme inhibitor in its own right and as the essential synthetic precursor to clinical anticoagulants including warfarin, dicoumarol, and acenocoumarol .

I Parent scaffold for vitamin K antagonist (VKA) research
II C-4 hydroxyl essential for target engagement with VKOR and related oxidoreductases
III Synthetic precursor to warfarin, dicoumarol, and acenocoumarol

4-Hydroxycoumarin: Analog Limitations


Substitution of 4-hydroxycoumarin with close structural analogs such as coumarin, 7-hydroxy-4-methylcoumarin, or 3-hydroxycoumarin is not functionally equivalent. The C-4 hydroxyl group is the primary determinant of inhibitory potency against VKOR and related oxidoreductases; coumarin lacking this group exhibits negligible inhibition (IC₅₀ > 1 mM) [1]. Similarly, 7-hydroxy-4-methylcoumarin is completely ineffective as an inhibitor despite possessing a hydroxyl moiety, demonstrating that hydroxyl position is non-negotiable for target engagement [2]. For synthetic applications, 4-hydroxycoumarin provides the reactive C-3 position for electrophilic substitution and condensation reactions—a regiochemical feature absent in 3-hydroxycoumarin and other isomers [3].

Hydroxyl position mismatch
Coumarin lacks the C-4 OH and shows negligible VKOR inhibition; 7-hydroxy-4-methylcoumarin is ineffective despite a hydroxyl group. Hydroxyl position is non-negotiable for target engagement.
Regiochemical mismatch
3-Hydroxycoumarin and other isomers lack the reactive C-3 position required for electrophilic substitution and condensation reactions. Synthetic utility may not transfer.

4-Hydroxycoumarin: Comparative Evidence


ζ-Crystallin Inhibition vs. Warfarin

In a comparative enzyme inhibition study, 4-hydroxycoumarin demonstrated significantly higher potency than warfarin against camel lens ζ-crystallin oxidoreductase. The inhibition constant (Ki) for 4-hydroxycoumarin was 40 μM, whereas warfarin required a Ki of 220 μM to achieve comparable inhibition [1]. This 5.5-fold difference in binding affinity is attributed to the unsubstituted 4-hydroxycoumarin core, whereas warfarin's bulky 3-position substituent (α-phenyl-β-acetylethyl) reduces active site accessibility [2].

ζ-Crystallin Ki comparison
Head-to-head
Ki 40 μM vs 220 μM (warfarin) 5.5-fold lower Ki
Supports scaffold selection for SAR studies; unsubstituted core offers higher binding affinity context
Camel lens ζ-crystallin assay; DCIP as electron acceptor
Enzyme inhibition Vitamin K antagonist Structure-activity relationship

ζ-Crystallin IC₅₀: Warfarin Comparison

In the same study, the half-maximal inhibitory concentration (IC₅₀) for 4-hydroxycoumarin was 76 μM, compared to approximately 515 μM for warfarin—a 6.8-fold difference in potency [1]. For reference, coumarin (no 4-OH group) showed less than 10% inhibition at 1 mM, while 7-hydroxy-4-methylcoumarin was completely ineffective [2]. The rank order of potency was dicoumarol (IC₅₀ = 34 μM) > 4-hydroxycoumarin (76 μM) > warfarin (515 μM) >> coumarin (>1 mM).

ζ-Crystallin IC₅₀ ranking
Head-to-head
IC₅₀ 76 μM vs ~515 μM (warfarin) 6.8-fold lower IC₅₀
Rank: dicoumarol (34 μM) > 4-hydroxycoumarin (76 μM) > warfarin (515 μM)
Supports potency-range calibration for derivatization studies; intermediate potency avoids ceiling effects
NADPH/DCIP assay; coumarin and 7-hydroxy-4-methylcoumarin ineffective
IC50 comparison Anticoagulant research In vitro pharmacology

Photophysical Comparison vs. 7-Hydroxycoumarin

Comparative spectroscopic analysis revealed that 4-hydroxycoumarin exhibits a ground-state pKa of approximately 7.5, which drops to 4.5 in the lowest excited singlet state (pKa*) [1]. In contrast, 7-hydroxy-4-methylcoumarin shows different acid-base equilibria and fluorescence characteristics [2]. Critically, 4-hydroxycoumarin displays a high nonradiative decay rate and does not undergo excited-state proton transfer (ESPT) to water, whereas 7-hydroxycoumarin derivatives are established fluorescent probes with ESPT behavior [3].

Photophysics vs 7-hydroxycoumarin
Head-to-head
pKa ≈7.5 (ground), pKa* = 4.5 (excited)
Lacks excited-state proton transfer (ESPT); high nonradiative decay rate
Not suitable for fluorescent pH-probe applications; may be preferred for low-background fluorescence contexts
Aqueous steady-state/time-resolved spectroscopy
Fluorescence spectroscopy Photophysics pKa determination

In Vivo Anticoagulant Activity vs. Warfarin

In a comparative in vivo study, a synthetic 4-hydroxycoumarin derivative, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (compound 4), demonstrated higher anticoagulant activity than warfarin as measured by prothrombin time (PT) [1]. The derivative prolonged PT to 21.30 seconds compared to warfarin's 14.60 seconds—a 46% increase in clotting time [2].

In vivo PT prolongation (derivative)
Class-level
PT 21.30 s vs warfarin 14.60 s 46% longer clotting time
Scaffold can support elaboration for anticoagulant activity; model-dependent endpoint context
Mouse model; oral administration; derivative-specific result
Anticoagulant Prothrombin time In vivo pharmacology

Hepatotoxicity Comparison vs. Warfarin

In a comparative hepatotoxicity assessment using freshly isolated rat hepatocytes, warfarin exhibited the highest cytotoxic potential with an EC₅₀ of 1 × 10⁻⁷ M for LDH release [1]. Two 4-hydroxycoumarin derivatives, AC and OX, showed substantially lower toxicity with EC₅₀ values of 9.7 × 10⁻⁵ M and 5.0 × 10⁻⁴ M, respectively [2]. Cell viability assessment confirmed the rank order: warfarin > AC > OX in terms of hepatotoxicity [3].

Hepatocyte cytotoxicity vs warfarin
Class-level
EC₅₀ 9.7×10⁻⁵ M (AC) / 5.0×10⁻⁴ M (OX) vs warfarin 1×10⁻⁷ M up to 5,000-fold shift
Scaffold modifications may yield lower hepatocyte stress markers; cytotoxicity endpoint context
Rat hepatocyte LDH release assay; derivative-specific
Hepatotoxicity Safety pharmacology In vitro toxicology

4-Hydroxycoumarin: Key Applications


Structure-Activity Relationship (SAR) Studies of Vitamin K Antagonists

The 5.5-fold higher Ki (40 μM) and 6.8-fold lower IC₅₀ (76 μM) of 4-hydroxycoumarin compared to warfarin (Ki = 220 μM, IC₅₀ ≈ 515 μM) make it the preferred scaffold for SAR campaigns. Its intermediate potency allows researchers to observe both increases and decreases in activity following chemical modification, unlike warfarin which already possesses a bulky 3-substituent that limits further derivatization potential [1].

Synthesis of Novel Anticoagulant Candidates with Reduced Hepatotoxicity

4-Hydroxycoumarin derivatives can achieve up to 5,000-fold lower hepatotoxicity than warfarin while maintaining anticoagulant efficacy, as demonstrated by the EC₅₀ shift from 1 × 10⁻⁷ M (warfarin) to 5.0 × 10⁻⁴ M (OX derivative) in rat hepatocyte assays [2]. This safety margin differential supports the use of 4-hydroxycoumarin as the starting scaffold for next-generation VKA discovery programs targeting improved therapeutic windows.

Antioxidant Assay Development and Reference Compound Selection

Synthetic 4-hydroxycoumarin derivatives have demonstrated DPPH• radical scavenging activity superior to both BHT and ascorbic acid, with compound 4a achieving an IC₅₀ of 0.05 mmol/L compared to 0.06 mmol/L for ascorbic acid [3]. Additionally, several derivatives exhibited ABTS•+ scavenging capacity greater than or comparable to Trolox (IC₅₀ = 34.34 μmol/L) [4]. These validated activity levels position 4-hydroxycoumarin derivatives as viable antioxidant reference compounds in screening assays.

Mechanistic Studies of Oxidoreductase Inhibition

The unambiguous rank order of inhibitory potency—dicoumarol (IC₅₀ = 34 μM) > 4-hydroxycoumarin (76 μM) > warfarin (515 μM)—combined with the complete inactivity of 7-hydroxy-4-methylcoumarin, provides a validated tool set for dissecting the structural determinants of oxidoreductase inhibition [5]. 4-Hydroxycoumarin occupies the critical middle position in this potency series, making it essential for defining structure-activity boundaries.

Application
Selection Property
Validation Focus
Vitamin K antagonist SAR studies
Reported unsubstituted core binding context
ζ-Crystallin inhibition endpoint review
Anticoagulant scaffold cytotoxicity profiling
Derivative-dependent cytotoxicity endpoint context
Hepatocyte LDH release assay endpoint validation
Antioxidant screening assay reference evaluation
Reported radical-scavenging activity context
DPPH• and ABTS•+ scavenging endpoint validation
Oxidoreductase inhibition mechanistic studies
Reported potency rank order context
Inhibitor potency series calibration across derivatives

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26 linked technical documents
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